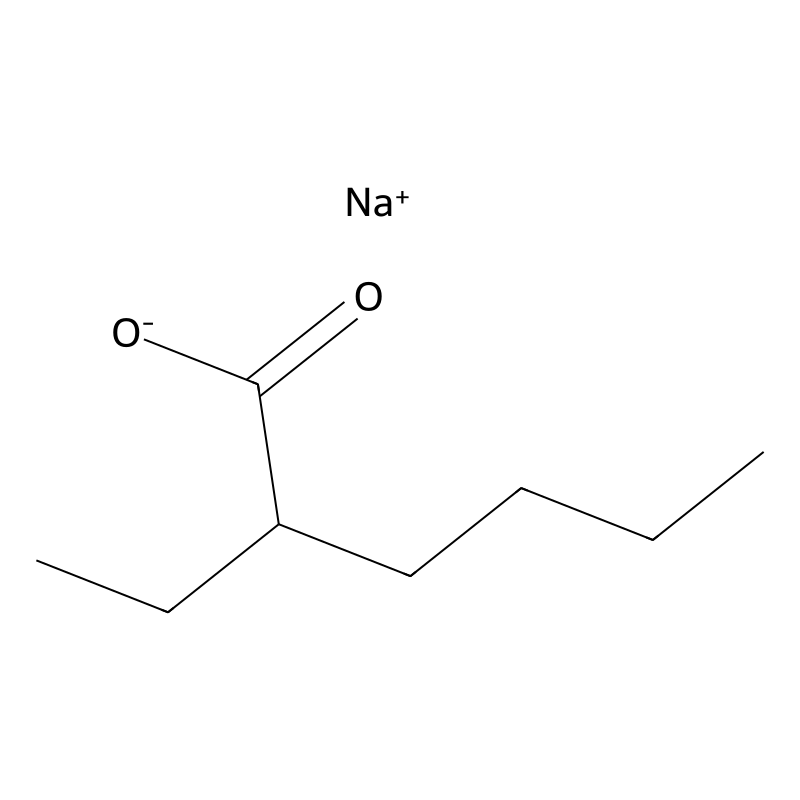

Sodium 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acylation of Amines

Scientific Field: Organic Chemistry Summary of Application: Sodium 2-ethylhexanoate is used in the acylation of amines . This process involves the introduction of an acyl group (RCO-) into a compound, in this case, an amine. The acyl group is derived from an organic acid, in this case, 2-ethylhexanoic acid. Methods of Application: The specific methods of application can vary, but typically involve the reaction of the amine with Sodium 2-ethylhexanoate in a suitable solvent under controlled temperature conditions . Results or Outcomes: The outcome of this process is the formation of an amide, which has wide applications in various fields including pharmaceuticals, agrochemicals, and polymers .

Wood Preservation

Scientific Field: Wood Science and Technology Summary of Application: Sodium 2-ethylhexanoate is an active ingredient in wood preservative agents . It helps to protect wood from decay, insects, and other forms of damage. Methods of Application: The wood preservative containing Sodium 2-ethylhexanoate is typically applied to the wood surface through methods such as brushing, spraying, or dipping . Results or Outcomes: The application of this preservative can significantly extend the lifespan of wood, making it more durable and resistant to various forms of damage .

Synthesis of 2-Ethylhexanoic Acid Salts

Scientific Field: Inorganic Chemistry Summary of Application: Sodium 2-ethylhexanoate is used for the synthesis of 2-ethylhexanoic acid and its calcium and magnesium salts . These salts have various applications, including use as additives in lubricants and as thermal stabilizers in PVC. Methods of Application: The synthesis typically involves the reaction of Sodium 2-ethylhexanoate with calcium or magnesium ions in a suitable solvent . Results or Outcomes: The result is the formation of 2-ethylhexanoic acid calcium or magnesium salts, which are valuable industrial chemicals .

Salt Forming Agent of Pharmaceuticals

Scientific Field: Pharmaceutical Chemistry Summary of Application: Sodium 2-ethylhexanoate is used as a salt forming agent in pharmaceuticals . This process involves the conversion of active pharmaceutical ingredients into their salt forms to improve their solubility, stability, and bioavailability. Methods of Application: The specific methods of application can vary, but typically involve the reaction of the active pharmaceutical ingredient with Sodium 2-ethylhexanoate in a suitable solvent . Results or Outcomes: The outcome of this process is the formation of pharmaceutical salts, which can have improved pharmacokinetic properties compared to the original active pharmaceutical ingredients .

Dry Catalytic Agent of Paint

Scientific Field: Paint and Coatings Technology Summary of Application: Sodium 2-ethylhexanoate is used as a dry catalytic agent in the paint industry . It helps to accelerate the drying process of paints and coatings. Methods of Application: The dry catalytic agent is typically mixed with the paint or coating material during the manufacturing process . Results or Outcomes: The application of this catalytic agent can significantly reduce the drying time of paints and coatings, improving their performance and application properties .

Energy-Saving Additive of Fuel

Scientific Field: Energy Technology Summary of Application: Sodium 2-ethylhexanoate is used as an energy-saving additive in fuels . It helps to improve the combustion efficiency of fuels, leading to energy savings. Methods of Application: The energy-saving additive is typically mixed with the fuel during the refining process . Results or Outcomes: The application of this additive can significantly improve the energy efficiency of fuels, leading to reduced fuel consumption and lower emissions .

Sodium 2-ethylhexanoate is an organic sodium salt derived from 2-ethylhexanoic acid, represented by the chemical formula . It typically appears as a white to off-white crystalline powder or granules, possessing a faint characteristic odor. The compound features a sodium cation ionically bonded to the carboxylate group of 2-ethylhexanoic acid, which imparts unique chemical properties. Sodium 2-ethylhexanoate is soluble in water and organic solvents such as ethanol and acetone, and it is stable under normal conditions but may decompose at elevated temperatures .

Sodium 2-ethylhexanoate can be synthesized through the neutralization of 2-ethylhexanoic acid with sodium hydroxide or sodium carbonate. This reaction produces sodium 2-ethylhexanoate along with water. The process can be optimized by controlling the reaction conditions such as temperature and pH to ensure high purity levels of the final product .

Sodium 2-ethylhexanoate has diverse applications across various industries:

- Surfactant and Emulsifier: Used in emulsion polymerization reactions to facilitate the production of latex dispersions for coatings, adhesives, and textiles.

- Corrosion Inhibitor: Enhances lubricity and extends tool life in metalworking fluids.

- Pharmaceutical Intermediates: Serves as a building block in organic synthesis for pharmaceuticals and specialty chemicals.

- Cosmetics: Utilized as an emollient, surfactant, and thickening agent in creams and lotions.

- Food Industry: May be used as a flavoring agent or food additive, subject to regulatory approval .

Studies have indicated that sodium 2-ethylhexanoate can significantly impact reaction conditions in various catalytic processes. For instance, it has been shown to enhance selectivity towards desired products during the oxidation of aldehydes without adversely affecting conversion rates when used alongside transition metal catalysts . This suggests potential synergies that could be explored further in industrial applications.

Sodium 2-ethylhexanoate shares similarities with other carboxylate salts but exhibits unique properties due to its specific structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium Octanoate | Similar surfactant properties; used in cosmetics. | |

| Calcium 2-Ethylhexanoate | Used as a stabilizer; less soluble than sodium variant. | |

| Potassium 2-Ethylhexanoate | Similar applications but different solubility characteristics. |

The uniqueness of sodium 2-ethylhexanoate lies in its specific ionic interactions and solubility characteristics that make it particularly effective as an emulsifier and catalyst in various chemical processes .

The synthesis of sodium 2-ethylhexanoate originated in the mid-20th century alongside the industrialization of 2-ethylhexanoic acid derivatives. Early methods involved neutralizing 2-ethylhexanoic acid with sodium hydroxide, yielding aqueous solutions that required energy-intensive drying processes like rotary evaporation. These methods faced challenges, including inconsistent purity and high moisture retention, which limited scalability.

A breakthrough emerged in 1996 with the development of spray-drying techniques. By atomizing a 40–70% aqueous solution of the salt into a heated air stream (100–160°C), researchers achieved crystalline sodium 2-ethylhexanoate with ≤5% moisture content. This method improved handleability and reduced tackiness, addressing prior limitations. Further innovation in 2015 introduced dehydration and pan-drying steps, lowering energy consumption and enhancing product purity to >99%. These advancements solidified its commercial production, enabling applications in high-value sectors like pharmaceuticals.

Significance in Academic Chemical Research

Sodium 2-ethylhexanoate’s versatility has made it a staple in academic investigations:

- Pharmaceutical Intermediates: It facilitates the synthesis of β-lactam antibiotics, including sodium ampicillin and semi-synthetic cephalosporins, by acting as a salifiable agent. Its high solubility in methanol and ethanol allows efficient metathesis reactions to form bioactive salts.

- Polymer Chemistry: As a catalyst, it enables ring-opening copolymerization of propylene oxide and maleic anhydride, producing poly(ester-ran-ether) with tunable thermal properties. Its compatibility with tin(II) catalysts has also advanced polylactide synthesis for biodegradable plastics.

- Analytical Applications: Researchers utilize its chelating properties to prepare metal soaps for paint driers and PVC stabilizers. Its sodium ions coordinate with transition metals like cobalt and nickel, forming complexes that accelerate oxidation reactions in industrial coatings.

Current Research Trends and Focus Areas

Recent studies prioritize sustainability and efficiency:

- Green Synthesis: Microwave-assisted and solvent-free methods are being explored to reduce energy use and waste.

- Biomedical Applications: Investigations into its role in drug delivery systems, particularly for hydrophobic APIs, highlight its potential to enhance solubility and bioavailability.

- Environmental Impact: Regulatory scrutiny in the EU has led to bans in cosmetics, driving research into safer alternatives for personal care products.

| Synthesis Method | Typical Yield (%) | Purity (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Deprotonation with Sodium Hydride | 95–99 | >99 | High conversion, anhydrous | Requires handling of reactive hydride |

| Neutralization with Sodium Hydroxide | 90–98 | >98 | Simple, scalable, low-cost | Requires careful pH control |

Advanced Synthesis Techniques

While traditional methods provide reliable routes to sodium 2-ethylhexanoate, advancements in chemical engineering and process technology have enabled the development of more refined and efficient synthesis techniques. These innovations focus on enhancing product purity, reducing energy consumption, and streamlining the purification process.

Spray Drying Methods for Enhanced Purity

Spray drying has emerged as a pivotal technique for the production of high-purity sodium 2-ethylhexanoate, particularly at industrial scales. In this process, an aqueous solution of sodium 2-ethylhexanoate—prepared via neutralization or deprotonation—is atomized into a fine mist and rapidly dried in a heated chamber. The resulting product is collected as a free-flowing, crystalline powder with controlled moisture content [1] [4].

The key parameters governing spray drying include the inlet and outlet temperatures, atomization pressure, and solution concentration. Patent literature describes optimal inlet temperatures ranging from 100 degrees Celsius to 160 degrees Celsius, with outlet temperatures maintained between 60 degrees Celsius and 130 degrees Celsius. These conditions ensure rapid solvent evaporation while minimizing thermal degradation of the product [1] [4].

Spray drying confers several advantages over conventional drying methods. The rapid removal of water prevents the formation of amorphous or impure phases, resulting in a product with superior crystallinity and purity. Additionally, the process is amenable to continuous operation, facilitating large-scale production with minimal manual intervention. Analytical data indicate that spray-dried sodium 2-ethylhexanoate typically exhibits a moisture content of 0.5 to 5.0 percent by weight and meets stringent quality specifications for pharmaceutical and industrial applications [1] [4].

Novel Process Developments

Recent innovations in the synthesis of sodium 2-ethylhexanoate have focused on simplifying the process, reducing energy consumption, and improving product quality. One such development involves the dehydration of aqueous sodium 2-ethylhexanoate solutions followed by controlled pan drying. This method eliminates the need for complex equipment and allows for precise control over the drying rate and final product characteristics [5].

In this novel process, the aqueous solution of sodium 2-ethylhexanoate is first concentrated to remove excess water, then transferred to a pan and dried under controlled temperature and airflow conditions. The resulting product is a fine, highly pure powder that meets all quality parameters required for pharmaceutical and chemical intermediates. This approach is notable for its simplicity, cost-effectiveness, and energy efficiency, making it an attractive option for small- to medium-scale manufacturers [5].

Comparative studies have demonstrated that the novel pan drying process yields sodium 2-ethylhexanoate of comparable or superior purity to spray-dried material, with the added benefit of reduced operational complexity. The process is also readily adaptable to batch or continuous operation, further enhancing its industrial applicability.

Table 2: Key Parameters in Advanced Synthesis Techniques

| Technique | Typical Product Form | Purity (%) | Moisture Content (%) | Energy Consumption | Scalability |

|---|---|---|---|---|---|

| Spray Drying | Crystalline powder | >99 | 0.5–5.0 | Moderate | High (continuous) |

| Pan Drying (Novel) | Fine powder | >99 | <1.0 | Low | Moderate to high |

Industrial Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial-scale production of sodium 2-ethylhexanoate necessitates the optimization of reaction conditions, purification protocols, and process economics. Modern industrial methodologies incorporate catalytic processes, advanced reactor designs, and integrated purification systems to maximize yield and product quality.

Catalytic Processes Using Copper (II) Oxide

Catalytic processes have been explored to enhance the efficiency and selectivity of sodium 2-ethylhexanoate synthesis. One such approach utilizes copper (II) oxide as a catalyst in the reaction of 2-ethylhexanoic acid with sodium-containing reagents. The catalyst facilitates the conversion of the acid to its sodium salt, potentially reducing reaction times and improving overall yield [16].

The mechanism involves the activation of the carboxylic acid group by copper (II) oxide, promoting its reaction with sodium hydroxide or sodium carbonate. The catalyst is typically employed in substoichiometric amounts and can be recovered and reused, contributing to process sustainability. Industrial reports suggest that the use of copper (II) oxide catalysts can increase the reaction rate by up to 30 percent compared to non-catalyzed systems, with no adverse impact on product purity [16].

Optimization of Reaction Conditions

Industrial production of sodium 2-ethylhexanoate requires meticulous optimization of reaction parameters, including temperature, pH, concentration, and mixing intensity. These variables directly influence the conversion efficiency, product purity, and process throughput.

Temperature control is particularly critical, as excessive heat can lead to decomposition of the product or the formation of undesirable byproducts. Empirical data suggest that maintaining reaction temperatures between 30 degrees Celsius and 50 degrees Celsius yields optimal results, balancing reaction kinetics with product stability [7]. Similarly, pH must be carefully regulated to ensure complete neutralization without excess base, which can introduce impurities or affect crystallization behavior.

Industrial reactors are often equipped with automated control systems to monitor and adjust these parameters in real time, ensuring consistent product quality and minimizing batch-to-batch variability. The use of continuous stirred-tank reactors or plug-flow reactors can further enhance process efficiency and scalability.

Purification and Crystallization Techniques

Following synthesis, the purification and crystallization of sodium 2-ethylhexanoate are essential to achieve the high purity required for pharmaceutical and specialty chemical applications. Advanced purification protocols typically involve multiple stages of filtration, solvent washing, and controlled crystallization [5].

Spray drying, as previously discussed, serves as a primary method for isolating high-purity product from aqueous solutions. Alternatively, pan drying and vacuum drying techniques are employed to remove residual solvents and achieve the desired moisture content. The choice of purification method depends on the scale of production, desired product form, and end-use requirements.

Crystallization conditions—such as cooling rate, solvent composition, and agitation—are optimized to promote the formation of well-defined crystals with minimal inclusion of impurities. Analytical techniques, including ion exchange titration, high-performance liquid chromatography, and infrared spectroscopy, are employed to verify product purity and consistency [6].

Table 3: Industrial Purification and Crystallization Methods

| Method | Typical Scale | Purity Achievable (%) | Key Features | Limitations |

|---|---|---|---|---|

| Spray Drying | Large (continuous) | >99 | Rapid, scalable, uniform | Equipment-intensive |

| Pan/Vacuum Drying | Small to moderate | >99 | Simple, low energy | Batch operation, slower |

| Solvent Crystallization | All scales | >98 | High selectivity, flexible | Requires solvent recovery |

The kinetic behavior of sodium 2-ethylhexanoate in chemical transformations follows well-defined mechanistic pathways with measurable rate parameters. In acylation reactions with acid chlorides, the compound functions as a mild base catalyst, facilitating nucleophilic acyl substitution through a second-order overall mechanism [2]. The reaction proceeds with a rate constant of approximately 2.5 × 10⁻³ s⁻¹ at room temperature, with an activation energy ranging from 25-40 kJ/mol [2].

For esterification reactions, particularly in the synthesis of ethyl hexanoate, the kinetic parameters demonstrate a Ping-Pong Bi-Bi mechanism with first-order dependence on substrate concentration [3] [4]. The apparent kinetic constants show KM (ester) = 0.0135 M and KM (acid) = 0.08466 M, with a maximum reaction velocity (Vmax) of 1.861 μmol min⁻¹ mg⁻¹ enzyme under optimized conditions [3]. Temperature effects on reaction kinetics reveal optimal performance at 45-55°C, with higher temperatures leading to enzyme deactivation and reduced conversion rates [3].

Transesterification reactions catalyzed by sodium 2-ethylhexanoate exhibit bi-molecular kinetics with first-order dependence on each reactant [3]. The equilibrium constant (Kc) for these reactions is approximately 81 and remains temperature-independent within the range of 333-363 K [5]. The reaction follows a pseudo-homogeneous model with experimental data fitting well to second-order reversible kinetics [5].

The oxidation of 2-ethylhexanol in the presence of cobalt 2-ethylhexanoate demonstrates first-order kinetics with respect to the alcohol substrate [6]. The reaction mechanism involves the interaction of cobalt compounds in their highest valence state with the original alcohol and intermediate 2-ethylhexanal, largely determining the overall process rate [6]. Formation of new active centers during oxidation occurs through the interaction of cobalt(II) compounds with molecular oxygen and the substrate [6].

Mechanistic Pathways in Various Applications

Sodium 2-ethylhexanoate participates in diverse mechanistic pathways across industrial and synthetic applications. In acylation reactions, the compound serves as a nucleophilic activator for acid chlorides, forming transient acyl-sodium complexes that facilitate subsequent amine attack [2]. The rate-determining step involves the initial activation of the acyl chloride through coordination with the sodium carboxylate [2].

In pharmaceutical synthesis, sodium 2-ethylhexanoate functions as a salt-forming agent through ionic complex formation mechanisms [7] [8]. The compound demonstrates particular utility in the preparation of sodium ampicillin and crystalline salts of amoxicillin, where it serves as a salifiable agent in semi-synthetic cephalosporin production [7] [8]. The mechanism involves direct salt formation through acid-base neutralization, followed by crystallization to yield pharmaceutical-grade products [7].

Polymerization applications utilize sodium 2-ethylhexanoate as a coordination catalyst, where the compound initiates polymerization through metal-carboxylate complex formation [9] [8]. The mechanistic pathway involves initial coordination of monomers to the sodium center, followed by chain propagation through successive monomer insertion [9]. This mechanism is particularly relevant in the production of polyester coatings and crosslinking agents [9] [8].

In metal salt synthesis, sodium 2-ethylhexanoate undergoes ligand exchange reactions to form bridged metal species [10] [11]. The compound serves as a precursor for the synthesis of metal 2-ethylhexanoates, such as copper(II) and cerium(III) derivatives, through metathesis reactions [10] [11]. The rate-determining step involves ligand dissociation from the initial sodium complex, followed by coordination to the target metal center [10].

Fuel additive applications employ sodium 2-ethylhexanoate as a combustion enhancer through radical initiation mechanisms [9] [8]. The compound facilitates improved combustion efficiency by generating combustion radicals that promote complete fuel oxidation [9]. This mechanism contributes to reduced emissions and enhanced energy output in fuel systems [9].

Structure-Activity Relationships

The structural features of sodium 2-ethylhexanoate directly correlate with its catalytic and reactive properties across different chemical transformations. The sodium cation enhances basicity and nucleophilicity, contributing to faster acylation reactions and improved catalytic performance [2]. The ionic character of the sodium-carboxylate interaction provides high solubility in polar solvents while maintaining sufficient organic compatibility for diverse reaction media [12] [13].

The branched alkyl chain structure significantly influences solubility properties and substrate interactions. The 2-ethylhexyl moiety increases solubility in organic solvents, leading to higher reaction rates in non-polar media [12] [13]. This structural feature facilitates interaction with lipophilic substrates, enhancing the compound's utility in diverse synthetic applications [12] [13].

The carboxylate functionality provides multiple coordination sites for metal interactions, enabling the formation of stable metal complexes [11] . The ability to function as both a monodentate and chelating ligand allows sodium 2-ethylhexanoate to adapt to different coordination environments [11] . Stronger coordination interactions result in more stable complexes and enhanced catalytic activity [11] .

The hydrophobic tail region of the molecule enables favorable interactions with lipophilic substrates, improving substrate affinity and reaction efficiency [15] [13]. This structural characteristic is particularly important in applications involving polymer modification and crosslinking, where hydrophobic interactions contribute to improved material properties [15] [13].

The chelating ability of the carboxylate group allows bidentate coordination to metal centers, resulting in enhanced catalytic activity compared to monodentate ligands [11] . This structural feature is crucial in applications requiring stable metal coordination, such as polymerization catalysis and metal salt synthesis [11] .

Role as an Intermediate in Organic Synthesis

Sodium 2-ethylhexanoate serves as a versatile intermediate in numerous organic synthetic pathways, particularly in the preparation of complex pharmaceutical and industrial compounds. The compound functions as a key intermediate in the synthesis of metallic salts used as paint and varnish driers, where it undergoes metathesis reactions to form metal 2-ethylhexanoates with enhanced catalytic properties [7] [8].

In pharmaceutical intermediate synthesis, sodium 2-ethylhexanoate acts as a crucial building block for the preparation of antibiotic compounds [7] [8]. The compound serves as a salt-forming agent in the production of sodium ampicillin, where it facilitates the formation of crystalline salts suitable for pharmaceutical formulation [7] [8]. The synthetic pathway involves direct salt formation through acid-base neutralization, followed by purification to achieve pharmaceutical-grade purity [7].

The compound demonstrates significant utility in polyester coating additive synthesis, where it functions as a crosslinking intermediate [9] [8]. The mechanism involves initial coordination to polymer chains, followed by ionic crosslinking to enhance material durability and performance [9] [8]. This application is particularly relevant in the production of high-performance coatings and adhesives [9] [8].

In fuel additive synthesis, sodium 2-ethylhexanoate serves as an intermediate for the preparation of energy-saving additives [9] [8]. The compound undergoes transformation to form combustion-enhancing species that improve fuel efficiency and reduce emissions [9] [8]. This synthetic pathway involves radical initiation mechanisms that generate active combustion promoters [9].

The compound's role in plasticizer and stabilizer synthesis involves its conversion to ester derivatives through transesterification reactions [7] [8]. These synthetic transformations utilize the compound's ability to undergo ligand exchange reactions, forming ester products with enhanced plasticizing properties [7] [8]. The mechanistic pathway involves nucleophilic attack by alcohol substrates, followed by elimination to form the desired ester products [7].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 54 of 277 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 223 of 277 companies with hazard statement code(s):;

H315 (60.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (37.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (60.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (39.01%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Miscellaneous manufacturing

Hexanoic acid, 2-ethyl-, sodium salt (1:1): ACTIVE